molecular formula C13H14F3NO5 B2884133 Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate CAS No. 649573-18-2

Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate

Cat. No.: B2884133
CAS No.: 649573-18-2
M. Wt: 321.252
InChI Key: YMSFIWDVMABWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate” is a complex organic molecule. It contains a total of 35 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 305.24977 g/mol. Its IUPAC name is “methyl (2R,3R)-4,4,4-trifluoro-2-formamido-3-(4-methoxyphenyl)butanoate” and its SMILES string is "COC(=O)C(NC=O)C(c1ccc(OC)cc1)C(F)(F)F" .

Scientific Research Applications

  • Nucleophilic Substitution and Elimination Reactions : The study by Toteva and Richard (1996) investigates nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions. This research is relevant to the understanding of reactions involving compounds like methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate in chemical synthesis (Toteva & Richard, 1996).

  • Photoinduced Intramolecular Charge Transfer : Yang et al. (2004) explored the photochemical behavior of trans-4-(N-arylamino)stilbene, which includes 4-methoxyphenyl as a substituent. The findings contribute to understanding the photochemical properties of compounds structurally related to this compound (Yang et al., 2004).

  • Synthesis of Functionalized (Trifluoromethyl)benzenes and Pyridines : Volle and Schlosser (2002) demonstrated the synthesis of 1-ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, which can be linked to the synthesis pathways of similar trifluoromethyl compounds, including this compound (Volle & Schlosser, 2002).

  • Synthesis of β-Trifluoromethyl Substituted Amino Acids : Enders, Chen, and Raabe (2005) described the synthesis of ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, which are precursors for β-trifluoromethyl substituted amino acids. This study highlights synthetic methods that could be applicable in the synthesis of compounds like this compound (Enders, Chen, & Raabe, 2005).

  • Glycosyl Triflate Generation from Thioglycosides : Crich and Smith (2000) researched the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate. Their findings are pertinent to the broader field of carbohydrate chemistry, which may intersect with the synthesis or modification of compounds like this compound (Crich & Smith, 2000).

Properties

IUPAC Name

methyl 4,4,4-trifluoro-2-formamido-3-hydroxy-3-(4-methoxyphenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO5/c1-21-9-5-3-8(4-6-9)12(20,13(14,15)16)10(17-7-18)11(19)22-2/h3-7,10,20H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSFIWDVMABWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)OC)NC=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.